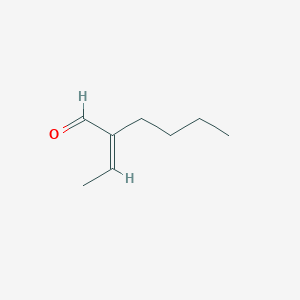

Hexanal, 2-ethylidene-

Description

Contemporary Significance within α,β-Unsaturated Aldehyde Chemistry

2-Ethylidenehexanal (B12763993) belongs to the class of α,β-unsaturated aldehydes, a group of compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. mdpi.com This structural feature makes them highly reactive and valuable as "building blocks" in organic synthesis. mdpi.com The reactivity of these compounds allows them to be used in the targeted synthesis of complex molecules, including natural products. mdpi.com

Contemporary research on α,β-unsaturated aldehydes is extensive, focusing on their roles in various chemical transformations and their implications in biological systems. These compounds are known to be formed from the oxidation of polyunsaturated fatty acids and can be found in foods. nih.gov The study of α,β-unsaturated aldehydes is also crucial in understanding lipid peroxidation and its effects on cellular and tissue function. nih.gov Recent advancements include the development of electrochemical methods to convert α,β-unsaturated aldehydes into other valuable carboxylic acid derivatives, highlighting a move towards more sustainable chemical processes. acs.org

Historical Context of Research Trajectories on Unsaturated Aliphatic Aldehydes

The study of aldehydes dates back to the early 19th century, with their initial isolation by Justus von Liebig in 1835. scentspiracy.com The synthesis of aldehydes for use in various industries, including perfumery, began in the early 20th century. scentspiracy.com A significant historical method for producing unsaturated aldehydes with more carbon atoms involves the condensation of saturated aliphatic aldehydes. google.com This process, which could be performed continuously without a catalyst by heating a saturated aldehyde with water under pressure, was a notable advancement in the production of these compounds. google.com The traditional method involved an aldol (B89426) condensation using catalytic agents, followed by dehydration. google.com The reactivity of aldehydes and ketones has long been harnessed for creating heterocyclic compounds, with many foundational reactions established in the mid-19th and early 20th centuries. researchgate.net

Stereoisomeric Considerations and Configurational Isomerism of the Ethylidene Moiety

A key structural feature of 2-ethylidenehexanal is the presence of a double bond, which gives rise to stereoisomerism. Specifically, it can exist as E/Z isomers due to the restricted rotation around the carbon-carbon double bond of the ethylidene group. studymind.co.uksavemyexams.com The E/Z notation is used to describe the arrangement of substituents around the double bond when there are three or four different groups attached. savemyexams.com

The designation of E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. docbrown.infoyoutube.com The groups attached to each carbon of the double bond are assigned a priority based on atomic number; the isomer is designated Z if the higher-priority groups are on the same side of the double bond, and E if they are on opposite sides. savemyexams.comdocbrown.info For 2-ethylidenehexanal, the specific geometry around the double bond, such as in the (2E)-isomer, can influence its reactivity and properties. ontosight.ai Documentation provided to the European Food Safety Authority (EFSA) indicates that a commercial formulation of this compound consists of 90% (E)-isomer and 5% (Z)-isomer. fragranceu.com

Interactive Data Table: Properties of 2-Ethylidenehexanal Isomers

| Property | (2E)-2-ethylidenehexanal | (2Z)-2-ethylidenehexanal | General 2-ethylidenehexanal |

| Synonym | (2E)-2-butyl-2-butenal nih.gov | - | 2-Butyl-2-butenal ontosight.ai |

| CAS Number | 87745-65-1 nih.gov | - | 25409-08-9 thegoodscentscompany.com |

| Molecular Formula | C8H14O nih.gov | C8H14O thegoodscentscompany.com | C8H14O ontosight.ai |

| Molecular Weight | 126.20 g/mol nih.gov | - | 126.2 g/mol epa.gov |

| Physical Description | - | - | Colorless to pale yellow liquid nih.gov |

| Boiling Point | - | - | 50.00 °C @ 13.50 mm Hg nih.gov |

| Refractive Index | - | - | 1.447-1.453 @ 20.00 °C thegoodscentscompany.com |

| Specific Gravity | - | - | 1.449-1.459 @ 20.00 °C thegoodscentscompany.com |

Positioning within Broader Research on Volatile Organic Compounds of Biological and Environmental Relevance

2-Ethylidenehexanal is classified as a volatile organic compound (VOC), which are organic chemicals that have a high vapor pressure at room temperature. wikipedia.org VOCs are ubiquitous in the environment, originating from both natural (biogenic) and human-made (anthropogenic) sources. wikipedia.orgnih.gov Biologically, VOCs play crucial roles in plant communication, such as attracting pollinators and defending against herbivores. wikipedia.org The "green odor" of plants, for instance, is characterized by C6-aldehydes, which are a type of VOC. nih.gov

While some sources state that 2-ethylidenehexanal is not found in nature, it is listed as a flavoring agent in food products. fragranceu.comthegoodscentscompany.com Its use as a flavor enhancer is documented by the FDA and other international bodies. nih.gov The study of VOCs is also critical from an environmental perspective, as they can be pollutants. nih.gov Research into the fate and transport of VOCs in the environment, as well as their potential health effects, is an active area of investigation. researchgate.net The analysis of volatile compounds is also a key aspect of food chemistry, influencing flavor and aroma. mdpi.comnumberanalytics.com

Interactive Data Table: Occurrence and Use of 2-Ethylidenehexanal

| Context | Details |

| Natural Occurrence | Reportedly not found in nature. fragranceu.comthegoodscentscompany.com |

| Food Additive | Used as a flavoring agent or adjuvant. nih.gov |

| Flavor Profile | Described as having a cooked or roasted aroma, and a sweet, nutty flavor. nih.govfragranceu.com |

| Regulatory Status | Listed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has a FEMA number (3392). nih.gov |

Structure

3D Structure

Properties

CAS No. |

25409-08-9 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(2Z)-2-ethylidenehexanal |

InChI |

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h4,7H,3,5-6H2,1-2H3/b8-4- |

InChI Key |

RAPHJZMCZKGDSB-YWEYNIOJSA-N |

Isomeric SMILES |

CCCC/C(=C/C)/C=O |

Canonical SMILES |

CCCCC(=CC)C=O |

boiling_point |

50.00 °C. @ 13.50 mm Hg |

density |

1.449-1.459 (20°) |

physical_description |

colourless to pale yellow liquid; cooked or roasted aroma |

solubility |

Insoluble in water soluble (in ethanol) |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Elaborate Chemical Transformations

Established and Emerging Synthetic Routes for 2-Ethylidenehexanal (B12763993)

The synthesis of 2-ethylidenehexanal, an unsaturated aldehyde, can be achieved through various strategic routes, ranging from well-established industrial processes to novel, emerging methodologies. These methods leverage fundamental organic reactions, including condensation, cyclization, and oxidation, to construct the target molecular framework.

The most prominent and commercially significant method for synthesizing a closely related isomer, 2-ethyl-2-hexenal (B1232207), is the aldol (B89426) condensation of n-butyraldehyde. This reaction serves as a cornerstone in the production of 2-ethylhexanol, a vital industrial chemical. The process typically involves the self-condensation of n-butyraldehyde in the presence of a base catalyst, which forms an intermediate aldol product that subsequently dehydrates to yield the α,β-unsaturated aldehyde.

A key innovation in this area is the development of continuous processes using fixed-bed catalysts, which enhances efficiency and simplifies product separation. Solid base catalysts are particularly favored for their reusability and operational advantages.

Key Research Findings in Aldol Condensation:

Catalyst Systems: A continuous process for preparing 2-ethyl-2-hexenal involves passing n-butyraldehyde over a fixed bed of a solid solution of magnesium oxide and aluminum oxide. Catalysts with a high surface area (greater than 250 m²/g) at temperatures between 80°C and 200°C have been shown to be effective. nih.gov

Reaction Integration: The synthesis of 2-ethylhexanol can be achieved directly from n-butanal through a reaction integration approach. This combines the aldol condensation of n-butanal with the subsequent hydrogenation of the resulting 2-ethyl-2-hexenal over a bifunctional catalyst, such as Ni/Ce-Al2O3. chemicalbook.com

Solid Base Catalysis: Various solid base catalysts have been explored to improve yield and sustainability. Using 2-ethylhexanol as a solvent with a solid alkali catalyst can achieve yields of 2-ethyl-2-hexenal greater than 96%, minimizing alkaline organic wastewater as the solvent can be co-hydrogenated with the product. acs.org

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| MgO-Al₂O₃ Solid Solution | Continuous, Fixed-Bed | High surface area (>250 m²/g); Operates at 80-200°C. | nih.gov |

| Ni/Ce-Al₂O₃ | Bifunctional (Condensation-Hydrogenation) | Integrates two reaction steps into a single process. | chemicalbook.com |

| Solid Alkali (unspecified) | Liquid Phase | High yield (>96%); Uses 2-ethylhexanol as a recyclable solvent. | acs.org |

The Prins reaction traditionally involves the acid-catalyzed condensation of an alkene with a carbonyl compound, leading to the formation of oxygen-containing heterocycles like tetrahydropyrans. rsc.org While not a standard method for the direct synthesis of acyclic α,β-unsaturated aldehydes like 2-ethylidenehexanal, analogues of this reaction represent a potential, albeit less explored, synthetic pathway.

A hypothetical Prins-type analogue for 2-ethylidenehexanal could involve the reaction of a suitable homoallylic alcohol with an aldehyde under acidic conditions. The reaction would proceed through the formation of an oxocarbenium ion, followed by intramolecular addition of the π-nucleophile (the double bond). rsc.org A subsequent ring-opening or elimination step, deviating from the typical cyclization closure, would be required to generate the acyclic 2-ethylidenehexanal structure. This approach remains a subject for synthetic exploration rather than an established method.

A logical and effective synthetic route to 2-ethylidenehexanal is the selective oxidation of its corresponding allylic alcohol, 2-ethylidenehexan-1-ol. The challenge in this transformation lies in achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid or reaction at the carbon-carbon double bond. Modern catalysis offers several powerful methods for this purpose.

Aerobic oxidation, which uses molecular oxygen or air as the ultimate oxidant, is a particularly "green" and efficient approach. These reactions are often mediated by transition metal catalysts.

Key Research Findings in Allylic Alcohol Oxidation:

Palladium Catalysis: Palladium cluster catalysts have been shown to be highly effective for the selective aerobic oxidation of allylic alcohols to their corresponding α,β-unsaturated aldehydes. organic-chemistry.org

Platinum Catalysis: Platinum black can catalyze the chemoselective oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds using aqueous hydrogen peroxide as the oxidant under organic solvent-free conditions. This system allows for easy recycling of the catalyst. rsc.org

Copper/TEMPO Systems: A widely used and versatile catalyst system involves a copper salt in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). This system facilitates the aerobic oxidation of a broad range of primary alcohols, including allylic ones, to aldehydes with high selectivity and under mild, room temperature conditions. researchgate.netnih.gov

| Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|

| Pd Clusters | Molecular Oxygen (O₂) | High selectivity for α,β-unsaturated aldehydes. | organic-chemistry.org |

| Pt Black | Hydrogen Peroxide (H₂O₂) | Organic solvent-free; recyclable catalyst. | rsc.org |

| (bpy)CuI / TEMPO | Air | Operates at room temperature; compatible with many functional groups. | researchgate.net |

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. These processes are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple starting materials.

While specific cascade reactions for the direct synthesis of 2-ethylidenehexanal are not prominently documented, one can conceptualize such a pathway. A multi-component synthesis could, for example, involve the reaction of butanal, another aldehyde (like acetaldehyde), and a catalyst in a one-pot process. A potential sequence could involve an initial cross-aldol reaction followed by a specific dehydration and isomerization sequence under a single set of reaction conditions to yield the final product. The design of such a process poses a significant challenge in controlling the selectivity of multiple competing reaction pathways.

Intrinsic Reactivity and Advanced Chemical Transformations of 2-Ethylidenehexanal

The chemical reactivity of 2-ethylidenehexanal is dominated by its two key functional groups: the aldehyde (carbonyl group) and the conjugated carbon-carbon double bond. This structure makes it a prime substrate for selective reduction (hydrogenation) studies, where the goal is to reduce one functional group while leaving the other intact.

The selective hydrogenation of α,β-unsaturated aldehydes is a critical transformation in fine chemical synthesis, allowing for the production of either unsaturated alcohols (from C=O reduction) or saturated aldehydes (from C=C reduction). The final product is highly dependent on the catalyst, support, and reaction conditions used.

Density Functional Theory (DFT) calculations have provided profound insights into the hydrogenation mechanism of 2-ethylhexenal on a Palladium (Pd(111)) surface.

Detailed Mechanistic Findings:

Adsorption Modes: 2-ethylhexenal can adsorb onto the Pd(111) surface in several modes. The adsorption of cis-conformers is more stable than trans-conformers, although the cis-isomers are less stable in the gas phase.

Reaction Pathways: Hydrogenation can proceed through different energetic pathways. The consecutive hydrogenation of 2-ethylhexenal first to the saturated aldehyde (2-ethylhexanal) and then to the saturated alcohol (2-ethylhexanol) is the dominant process on the Pd(111) surface.

Selectivity: The high selectivity of Palladium for producing the saturated aldehyde (2-ethylhexanal) is linked to the adsorption strength of the intermediate. The weak adsorption of the saturated aldehyde on the Pd catalyst surface facilitates its desorption before further hydrogenation to the alcohol can occur.

The choice of metal catalyst plays a crucial role in determining selectivity. While Palladium is highly selective for C=C bond hydrogenation, other metals and bimetallic systems can favor the hydrogenation of the C=O bond.

| Reaction Pathway | Product Name | Product Structure | Notes |

|---|---|---|---|

| Selective Hydrogenation of C=C | 2-Ethylhexanal (B89479) | CH₃(CH₂)₃CH(C₂H₅)CHO | Favored on Palladium catalysts. |

| Selective Hydrogenation of C=O | 2-Ethylidenehexan-1-ol | CH₃(CH₂)₃CH=C(C₂H₅)CH₂OH | A key target in fragrance chemistry. |

| Full Hydrogenation | 2-Ethylhexanol | CH₃(CH₂)₃CH(C₂H₅)CH₂OH | Major industrial chemical. chemicalbook.com |

Investigations into Conjugate Addition Reactions

The electron-withdrawing nature of the carbonyl group in 2-ethylidenehexanal polarizes the conjugated π-system, rendering the β-carbon electrophilic. libretexts.org This electronic arrangement makes the compound susceptible to nucleophilic conjugate addition, also known as 1,4-addition or Michael addition. wikipedia.orgyoutube.com In this reaction, a nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated at the α-carbon to yield the 1,4-adduct. wikipedia.org

A wide array of "soft" nucleophiles, which preferentially attack the "soft" electrophilic β-carbon, are suitable for this transformation. youtube.com The choice of nucleophile is critical, as "hard" nucleophiles, such as Grignard or organolithium reagents, tend to favor direct 1,2-addition to the carbonyl carbon. libretexts.org

Table 2: Potential Nucleophiles for Conjugate Addition to 2-Ethylidenehexanal

| Nucleophile Class | Specific Example | Expected Product Type |

|---|---|---|

| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | β-alkylated aldehyde |

| Amines | Diethylamine ((CH₃CH₂)₂NH) | β-amino aldehyde |

| Thiolates | Sodium thiophenoxide (PhSNa) | β-thioether aldehyde |

| Enolates | Diethyl malonate anion | γ-dicarbonyl compound |

Cycloaddition Chemistry Involving the α,β-Unsaturated System

The carbon-carbon double bond in 2-ethylidenehexanal can participate in cycloaddition reactions. wikipedia.org The most prominent example is the Diels-Alder reaction, a [4+2] cycloaddition where the α,β-unsaturated system acts as the dienophile (the nih.gov component). chemistrytalk.orglibretexts.org In this pericyclic reaction, 2-ethylidenehexanal would react with a conjugated diene (the nih.gov component) to form a six-membered ring. libretexts.org

For a successful Diels-Alder reaction, the dienophile is typically activated by an electron-withdrawing group, a role fulfilled by the aldehyde functionality in 2-ethylidenehexanal. libretexts.org The reaction proceeds in a concerted fashion, forming two new sigma bonds simultaneously. wikipedia.org The stereochemistry of the reactants is retained in the product. The reaction of 2-ethylidenehexanal with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) carboxaldehyde.

Other types of cycloadditions, such as [2+2] cycloadditions to form cyclobutane (B1203170) rings, are also possible, particularly under photochemical conditions. libretexts.org Dipolar cycloadditions, where the alkene component reacts with a 1,3-dipole, could also be envisioned, leading to the formation of five-membered heterocyclic rings. libretexts.org

Elucidation of Other Electrophilic and Nucleophilic Additions

Beyond conjugate additions, the distinct functionalities of 2-ethylidenehexanal allow for other addition reactions.

Electrophilic Addition to the Alkene: The carbon-carbon double bond can undergo electrophilic addition. csbsju.edu Reagents like hydrogen halides (H-X) or halogens (X₂) can add across the double bond. In these reactions, the π electrons of the alkene act as a nucleophile, attacking the electrophile. libretexts.org This typically proceeds through a carbocation intermediate. The regioselectivity of the addition of H-X would be expected to follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, although the electronics of the conjugated system can influence this outcome.

Nucleophilic Addition to the Carbonyl: The carbonyl group is susceptible to direct nucleophilic attack (1,2-addition). libretexts.org This is a characteristic reaction of aldehydes. Strong, or "hard," nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li) preferentially attack the electrophilic carbonyl carbon. libretexts.org This reaction, after an aqueous workup, results in the formation of a secondary alcohol.

The competition between 1,2-addition and 1,4-conjugate addition is a key consideration in the chemistry of α,β-unsaturated aldehydes and is largely dictated by the nature of the nucleophile and the reaction conditions. libretexts.org

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

2-Ethylidenehexanal is a significant intermediate in industrial organic synthesis. nih.gov Its primary role is in the large-scale production of 2-ethylhexanol. researchgate.net The industrial process often involves the aldol condensation of n-butyraldehyde to form 2-ethyl-2-hexenal, which is then hydrogenated in situ or in a subsequent step to first 2-ethylhexanal and then to the final product, 2-ethylhexanol. wikipedia.orgnih.govrsc.org

Beyond this major application, 2-ethylidenehexanal serves as an intermediate in the manufacture of other chemicals, including insecticides. nih.gov Its array of potential transformations—including reduction, conjugate addition, and cycloaddition—makes it a versatile building block for constructing more complex organic molecules. The functional groups can be manipulated to introduce new stereocenters and build carbon skeletons, highlighting its utility in multi-step syntheses.

Elucidation of Formation Mechanisms in Complex Matrices

Enzymatic and Biogenic Pathways in Non-Human Biological Systems

In non-human biological systems, particularly in plants and microorganisms, the generation of C6 aldehydes is predominantly an enzyme-catalyzed process initiated in response to tissue damage. This pathway is a key component of the plant's defense mechanism against herbivores and pathogens.

Mechanisms of Lipid Oxidation-Mediated Aldehyde Genesis in Plant and Animal Tissues

The primary mechanism for the formation of C6 aldehydes in plant and animal tissues is the oxidative degradation of polyunsaturated fatty acids (PUFAs). This process is initiated by the enzymatic action of lipoxygenases.

Role of Lipoxygenases and Hydroperoxide Lyases in Aldehyde Formation

The formation of C6 aldehydes is a two-step enzymatic cascade involving lipoxygenase (LOX) and hydroperoxide lyase (HPL). mdpi.comnih.gov

Lipoxygenases (LOXs) are non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure. mdpi.com In plants, the primary substrates are linoleic acid (C18:2) and α-linolenic acid (C18:3). nih.gov Depending on the specific LOX isoform, oxygen is inserted at either the C-9 or C-13 position of the fatty acid backbone, forming fatty acid hydroperoxides. nih.gov For the generation of C6 aldehydes, the 13-hydroperoxides are the key intermediates. mdpi.com

Hydroperoxide Lyases (HPLs) are enzymes that subsequently cleave the fatty acid hydroperoxides. The cleavage of 13-hydroperoxy-linoleic acid or 13-hydroperoxy-linolenic acid by 13-HPL results in the formation of a C6 aldehyde (hexanal or (Z)-3-hexenal, respectively) and a C12 oxo-acid. mdpi.comnih.gov

Table 1: Key Enzymes in C6 Aldehyde Formation

| Enzyme | Substrate(s) | Product(s) |

| Lipoxygenase (LOX) | Linoleic acid, α-Linolenic acid | 13-Hydroperoxy-linoleic acid, 13-Hydroperoxy-linolenic acid |

| Hydroperoxide Lyase (HPL) | 13-Hydroperoxy-linoleic acid | Hexanal (B45976), 12-oxo-(Z)-9-dodecenoic acid |

| 13-Hydroperoxy-linolenic acid | (Z)-3-Hexenal, 12-oxo-(Z)-9-dodecenoic acid |

Precursor Lipid Substrates and their Stereochemical Influence

The primary precursors for C6 aldehyde biosynthesis in plants are linoleic acid and α-linolenic acid, which are abundant in plant cell membranes. nih.gov The stereochemistry of the initial lipoxygenase attack influences the subsequent reactions. The LOX-catalyzed reaction is highly specific, producing predominantly the S-hydroperoxide isomer.

In soybeans, for instance, specific phosphatidylcholine molecular species, such as 1-palmitoyl-2-linoleoyl-sn-3-phosphatidylcholine and 1-stearoyl-2-linoleoyl-sn-3-phosphatidylcholine, are preferentially acted upon by lipoxygenases. nih.gov

Biosynthetic Routes in Microbial and Fungal Metabolisms

While the LOX-HPL pathway is well-characterized in plants, some microorganisms, including certain fungi and bacteria, also possess the enzymatic machinery to produce C6 aldehydes from fatty acids. For example, the yeast Yarrowia lipolytica is known to be used in biotransformation reactions to produce flavor and fragrance compounds. Fungi produce a vast array of secondary metabolites, and their biosynthetic potential is extensive. wikipedia.org Some fungi can produce ethylene, another plant hormone, through the action of the ethylene-forming enzyme (EFE), highlighting their capacity for complex biochemical transformations. google.com However, the specific pathways for C6 aldehyde formation can vary among different microbial species. Some microbes may utilize pathways that are analogous to the plant LOX-HPL system, while others may employ different enzymatic strategies for fatty acid degradation.

Metabolic Transformations in Various Non-Human Organisms

In many non-human organisms, the initially formed aldehydes can undergo further metabolic transformations. For instance, (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal, a reaction that can occur spontaneously or be catalyzed by an isomerase. researchgate.net Furthermore, these aldehydes can be reduced to their corresponding alcohols by alcohol dehydrogenases. mdpi.com These subsequent reactions contribute to the diversity of volatile organic compounds released by plants upon tissue damage.

Abiotic Formation Pathways in Food and Environmental Contexts

In addition to enzymatic pathways, C6 aldehydes can also be formed through abiotic processes, particularly in food and environmental contexts. The primary abiotic mechanism is the autoxidation of polyunsaturated fatty acids. This process is initiated by factors such as heat, light, and the presence of metal ions, and proceeds via a free radical chain reaction.

The initial products of lipid autoxidation are also fatty acid hydroperoxides, which are unstable and can decompose to form a complex mixture of secondary products, including various aldehydes, ketones, and other volatile compounds. While this process is less specific than the enzymatic pathway, it is a major contributor to the development of flavors and off-flavors in processed foods, especially those rich in unsaturated fats. For example, hexanal is a well-known indicator of lipid oxidation in food products.

Thermal Degradation Pathways in Food Processing

High-temperature food processing methods such as baking, frying, and roasting are significant contributors to the generation of Hexanal, 2-ethylidene-. Its formation is often a result of the thermal degradation of larger lipid molecules and subsequent condensation reactions of smaller aldehydes.

One of the principal pathways is the aldol (B89426) condensation of smaller aldehydes, which are themselves products of lipid degradation. nih.goviitk.ac.in For instance, the self-condensation of butanal, a common product of fatty acid breakdown, can lead to the formation of 2-ethyl-2-hexenal (B1232207), a structurally related compound. researchgate.netlibretexts.org The formation of Hexanal, 2-ethylidene- (2-butyl-2-butenal) specifically involves a mixed aldol condensation reaction. For example, the reaction between butanal and hexanal, both of which can be present in a food system undergoing thermal processing, can yield this compound. nih.gov

The process is catalyzed by heat and can be influenced by the presence of other components in the food matrix that can act as catalysts. The initial aldehydes (like butanal and hexanal) are typically formed from the thermal decomposition of lipid hydroperoxides, which are primary products of lipid oxidation. researchgate.net During heating, these hydroperoxides are unstable and cleave, forming a variety of smaller, volatile molecules, including saturated and unsaturated aldehydes. These smaller aldehydes can then react with each other through aldol addition and subsequent dehydration (condensation) to form larger, more complex aldehydes like Hexanal, 2-ethylidene-. libretexts.org

The stability of the final product is also a factor; under prolonged or intense heating, these compounds can themselves degrade or participate in further reactions, contributing to the dynamic and evolving flavor profile of cooked food. mdpi.com

Non-Enzymatic Oxidative Processes and Radical Mechanisms

Non-enzymatic oxidation, particularly the autoxidation of polyunsaturated fatty acids (PUFAs), is a fundamental pathway for the generation of the aldehyde precursors necessary for forming Hexanal, 2-ethylidene-. This process occurs via a free-radical chain reaction mechanism, which does not require enzymes and can be initiated by factors such as heat, light, or the presence of metal ions. nih.gov

The mechanism can be described in three main stages:

Initiation: A fatty acid molecule loses a hydrogen atom, forming a fatty acid radical. This is often triggered by an initiator.

Propagation: The fatty acid radical reacts with molecular oxygen to form a peroxyl radical. This highly reactive species can then abstract a hydrogen atom from another fatty acid molecule, creating a lipid hydroperoxide and a new fatty acid radical, thus propagating the chain reaction.

Termination: The reaction ceases when two radical species react with each other to form a stable, non-radical product.

The lipid hydroperoxides formed during the propagation stage are key intermediates. They are unstable and readily decompose, especially when exposed to heat or metal catalysts, into a complex mixture of secondary oxidation products. This decomposition often involves the cleavage of carbon-carbon bonds adjacent to the hydroperoxide group, a process known as β-scission. This cleavage results in the formation of various volatile compounds, including aldehydes, ketones, and alcohols. nih.gov

Shorter-chain aldehydes, such as butanal and hexanal, are common breakdown products of major PUFAs like linoleic and linolenic acid. These aldehydes serve as the building blocks for the subsequent formation of Hexanal, 2-ethylidene- through aldol condensation reactions, as described in the previous section. nih.gov Therefore, the non-enzymatic oxidation of lipids provides the necessary precursors that, under the right conditions (often involving heat), lead to the synthesis of this specific flavor compound.

Interaction with Maillard Reaction Products and Precursors

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods. sandiego.edu The products of lipid oxidation, including α,β-unsaturated aldehydes like Hexanal, 2-ethylidene-, can actively participate in and influence the Maillard reaction pathways.

These aldehydes are highly electrophilic and can react with nucleophilic compounds present in the food matrix, many of which are intermediates or products of the Maillard reaction itself. Key interactions include:

Michael Addition: Nucleophiles such as the thiol group of cysteine (an amino acid) can add to the carbon-carbon double bond of α,β-unsaturated aldehydes. This reaction can effectively "trap" the aldehyde, altering the final flavor profile and potentially inhibiting the formation of other compounds.

Strecker Degradation: Aldehydes can participate in the Strecker degradation of amino acids, a critical step in the Maillard reaction that produces Strecker aldehydes (important aroma compounds) and aminoketones. The presence of lipid-derived aldehydes can compete with the dicarbonyl compounds typically involved in this step, leading to a different array of flavor molecules.

Formation of Heterocyclic Compounds: Lipid-derived aldehydes can serve as carbonyl sources that react with amino compounds (from amino acids) and sulfur compounds (like hydrogen sulfide, derived from cysteine) to form a variety of nitrogen- and sulfur-containing heterocyclic compounds, such as pyridines, pyrazines, and thiophenes. scientifiq.ai Studies on similar 2-alkenals have shown they can act as precursors for compounds like 2-alkylthiophenes. scientifiq.ai

Conversely, Maillard reaction products can also influence lipid oxidation, creating a complex interplay between the two chemical systems. This interaction means that the formation and fate of Hexanal, 2-ethylidene- in a food system are not solely dependent on lipid degradation but are intricately linked to the parallel reactions involving sugars and amino acids.

Data Tables

Table 1: Key Precursors and Formation Pathways for Hexanal, 2-ethylidene-

| Precursor(s) | Formation Pathway | Influencing Factors |

| Butanal, Hexanal | Aldol Condensation | High Temperature, Catalysts |

| Polyunsaturated Fatty Acids (e.g., Linoleic Acid) | Non-Enzymatic Oxidation (Autoxidation) | Heat, Light, Metal Ions, Oxygen |

| Amino Acids, Reducing Sugars | Maillard Reaction (provides interactive precursors/products) | Temperature, pH, Water Activity |

Table 2: Research Findings on Related Compound Formation This table summarizes findings on analogous compounds, illustrating the general chemical principles involved.

| Finding | Relevant Compound(s) | Implication for Hexanal, 2-ethylidene- | Source |

| Self-condensation of butanal yields 2-ethyl-2-hexenal. | Butanal, 2-ethyl-2-hexenal | Demonstrates the viability of aldol condensation for forming C8 aldehydes from C4 precursors. | researchgate.netlibretexts.org |

| Mixed aldol condensation of pentanal and hexanal produces a family of α,β-unsaturated aldehydes. | Pentanal, Hexanal | Confirms that mixed aldehyde reactions are a direct pathway to compounds like 2-butyl-2-butenal. | nih.gov |

| (E)-2-hexenal can inhibit the Maillard reaction and act as a precursor for 2-ethylthiophene. | (E)-2-hexenal, Cysteine, Glucose | Suggests that Hexanal, 2-ethylidene- can react with Maillard intermediates (like cysteine) and contribute to the formation of new heterocyclic flavor compounds. | scientifiq.ai |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of volatile compounds like Hexanal (B45976), 2-ethylidene-. The choice of technique depends on the compound's volatility, the complexity of the sample matrix, and the required sensitivity.

Gas chromatography is ideally suited for the analysis of volatile and semi-volatile compounds such as Hexanal, 2-ethylidene-. nih.gov In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column containing a stationary phase. The high resolution of capillary GC allows for the effective separation of isomers and closely related compounds.

When coupled with mass spectrometry (GC-MS), the technique provides powerful identification capabilities. As components elute from the GC column, they are ionized (commonly by electron impact), and the resulting ions are separated based on their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint. researchgate.net For Hexanal, 2-ethylidene-, GC-MS analysis can confirm its identity and structure. nih.gov

For enhanced selectivity and sensitivity, especially in complex matrices where background interference is high, tandem mass spectrometry (GC-MS/MS) is employed. This technique involves the selection of a specific parent ion from the initial mass spectrum, subjecting it to fragmentation, and then analyzing the resulting daughter ions. researchgate.net This process significantly reduces chemical noise and allows for lower detection limits.

Time-of-Flight Mass Spectrometry (ToF-MS) offers high-speed data acquisition and superior mass resolution, enabling the determination of elemental compositions and the identification of unknown compounds in a mixture with high confidence.

Table 1: Overview of GC-MS Techniques for Aldehyde Analysis

| Technique | Principle | Primary Advantage for Hexanal, 2-ethylidene- | Reference |

|---|---|---|---|

| GC-MS | Separation by gas chromatography followed by ionization and mass-based detection. | Provides structural confirmation through characteristic mass spectra. | nih.govresearchgate.net |

| GC-MS/MS | Involves two stages of mass analysis for selected ions, minimizing matrix interference. | High selectivity and sensitivity for trace quantification in complex samples. | researchgate.net |

| GC-ToF-MS | Utilizes a time-of-flight analyzer for high-resolution mass detection. | Accurate mass measurements for unambiguous formula determination. | springernature.com |

While GC is often preferred for volatile aldehydes, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for thermally unstable compounds or when derivatization is employed. Reverse-phase HPLC methods can be used to separate 2-ethylidenehexanal (B12763993), often using a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like formic acid to ensure compatibility with mass spectrometry. sielc.comsielc.com

A significant challenge in analyzing aldehydes like Hexanal, 2-ethylidene- with LC coupled to electrospray ionization-mass spectrometry (LC-ESI-MS) is their poor ionization efficiency. springernature.comnih.gov To overcome this, chemical derivatization is typically required. Aldehyd-specific reagents can be used to convert the non-ionizable aldehyde into a stable, easily ionizable derivative. This approach dramatically enhances the sensitivity of LC-MS/MS methods. springernature.com

Common derivatization agents for aldehydes include:

2,4-Dinitrophenylhydrazine (DNPH): Reacts with aldehydes to form stable hydrazones that can be readily detected. springernature.com

2-Diphenylacetyl-1,3-indandione-1-hydrazone (DAIH): Transforms aldehydes into both ionizable and fluorescent analogues, allowing for highly sensitive detection by both mass spectrometry and fluorescence detectors. springernature.comnih.gov

The use of ultra-high-performance liquid chromatography (UHPLC) can further improve analysis by providing faster separations and higher resolution. nih.gov LC-MS/MS methods, especially when using stable isotope-labeled internal standards, allow for highly accurate and precise quantification of derivatized aldehydes at very low concentrations. nih.govuu.nl

For the analysis of highly complex volatile and semi-volatile mixtures, such as those found in food aromas or environmental samples, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant leap in separation power. mdpi.comnih.gov This technique utilizes two different chromatographic columns connected in series via a modulator. dlr.de The first column typically provides a separation based on boiling point, while the second, shorter column performs a rapid separation based on a different property, such as polarity. mdpi.com

The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second column. The result is a highly structured two-dimensional chromatogram with a significantly increased peak capacity, allowing for the separation of hundreds or even thousands of individual compounds in a single run. dlr.decopernicus.org When coupled with a mass spectrometer (GCxGC-MS), this technique offers unparalleled capability for resolving and identifying trace components, like Hexanal, 2-ethylidene-, that would otherwise co-elute and remain undetected in a one-dimensional GC analysis. researchgate.net

Advanced Sample Preparation and Extraction Techniques for Trace Analysis

The detection of trace amounts of Hexanal, 2-ethylidene- often requires a pre-concentration step to isolate it from the sample matrix and increase its concentration to a level detectable by the analytical instrument.

Headspace analysis is a solvent-free technique for extracting volatile compounds from solid or liquid samples.

Static Headspace (SHS): In this equilibrium-based method, a sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC. While simple and automated, it may lack the sensitivity required for trace analysis. gcms.cz

Dynamic Headspace (DHS): To achieve lower detection limits, DHS is employed. This is a non-equilibrium technique where the headspace above the sample is continuously purged with an inert gas. gerstelus.comscioninstruments.com The volatile compounds are swept onto a sorbent trap, effectively concentrating them from the entire headspace volume. antec.de The trap is then thermally desorbed, transferring the concentrated analytes to the GC system. gcms.cz DHS can increase sensitivity by a factor of 10 to 100 compared to the static method. antec.de

Solid-Phase Microextraction (SPME): SPME is another widely used solvent-free technique. It uses a fused-silica fiber coated with a sorbent polymer. The fiber is exposed to the sample or its headspace, and volatile analytes partition into the coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot GC injector, where the analytes are thermally desorbed onto the column. thegoodscentscompany.com

Stir Bar Sorptive Extraction (SBSE): SBSE is an extraction technique based on the same principles as SPME but offers a much higher extraction capacity. nih.gov It utilizes a magnetic stir bar coated with a significantly larger volume of a polymeric phase, typically polydimethylsiloxane (B3030410) (PDMS). dphen1.com The stir bar is placed in an aqueous sample, and as it stirs, it extracts and concentrates organic compounds. nih.gov This larger phase volume results in higher analyte recovery and lower detection limits compared to SPME. dphen1.com For broader analyte coverage, multi-SBSE (mSBSE) approaches can use two stir bars with different coatings to simultaneously extract polar and non-polar compounds. nih.gov

Solvent-Assisted Flavor Evaporation (SAFE): SAFE is a specialized high-vacuum distillation technique designed for the gentle and efficient isolation of volatile compounds from complex matrices, particularly foods. semanticscholar.orgnih.gov The method involves distilling a solvent extract of the sample at low temperatures under a high vacuum. tum.de This process effectively separates volatile flavor compounds like Hexanal, 2-ethylidene- from non-volatile matrix components such as lipids and sugars without forming artifacts that can occur at higher temperatures. semanticscholar.orgtum.de SAFE is considered a state-of-the-art method for obtaining an authentic representation of the volatile profile of a sample. nih.govtum.de

Table 2: Comparison of Advanced Extraction Techniques

| Technique | Principle | Typical Application for Hexanal, 2-ethylidene- | Key Advantage | Reference |

|---|---|---|---|---|

| Dynamic Headspace (DHS) | Purging headspace gas onto a sorbent trap for concentration. | Quantification in food, beverages, and environmental samples. | High concentration factor, excellent for trace volatiles. | gerstelus.comscioninstruments.comantec.de |

| SPME | Adsorption of analytes onto a coated fiber. | Screening for volatiles in various matrices. | Solvent-free, simple, and easily automated. | thegoodscentscompany.com |

| SBSE | Extraction of analytes into a polymer-coated stir bar. | Trace analysis in aqueous samples (e.g., water, beverages). | Higher recovery and lower detection limits than SPME. | nih.govdphen1.com |

| SAFE | Low-temperature, high-vacuum distillation. | Isolation from complex food matrices (e.g., high-fat or high-sugar). | Gentle, high-yield extraction without thermal artifact formation. | semanticscholar.orgnih.govtum.de |

Matrix Effects in Extraction and Preconcentration

The analysis of Hexanal, 2-ethylidene- is often complicated by the sample matrix, which encompasses all components within a sample other than the analyte of interest. These matrix components can significantly interfere with the extraction and preconcentration steps, leading to either suppression or enhancement of the analytical signal. This phenomenon, known as the matrix effect, is a critical consideration in method development and validation.

The primary techniques for extracting and preconcentrating volatile compounds like Hexanal, 2-ethylidene- from various matrices include headspace solid-phase microextraction (HS-SPME). The efficiency of these methods can be compromised by non-volatile or semi-volatile components in the matrix that may compete with the analyte for adsorption sites on the SPME fiber or alter the analyte's partitioning from the sample to the headspace.

In food and environmental samples, common matrix components such as lipids, proteins, and carbohydrates can coat the SPME fiber, reducing its extraction efficiency. Conversely, certain matrix components can lead to an enhancement of the signal by creating a "salting-out" effect, which increases the volatility of the analyte. For instance, in the analysis of volatile aldehydes in wine, the complex matrix of sugars, acids, and phenolic compounds can influence the extraction efficiency. acs.orgnih.gov

To mitigate these effects, several strategies are employed:

Matrix-matched calibration: This involves preparing calibration standards in a matrix that is similar to the sample being analyzed. This helps to compensate for any signal suppression or enhancement caused by the matrix.

Use of internal standards: An isotopically labeled version of the analyte or a compound with similar chemical and physical properties can be added to the sample before extraction. The ratio of the analyte signal to the internal standard signal is then used for quantification, which can correct for variations in extraction efficiency and matrix effects.

Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analysis.

Optimization of extraction parameters: Parameters such as extraction time, temperature, and pH can be optimized to enhance the selectivity for Hexanal, 2-ethylidene- and reduce the co-extraction of interfering compounds.

Method Validation and Performance Characteristics in Diverse Matrices

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. This involves a series of experiments to evaluate its performance characteristics in the specific matrices of interest.

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These parameters are fundamental in assessing the sensitivity of an analytical method.

For volatile aldehydes, the LOD and LOQ are typically determined by analyzing a series of low-concentration standards and evaluating the signal-to-noise ratio (S/N). A common approach is to define the LOD as the concentration that yields an S/N of 3 and the LOQ as the concentration that gives an S/N of 10. In a study on the determination of acetaldehyde (B116499) and formaldehyde (B43269) in various food matrices using HS-SPME-GC-MS, the LODs ranged from 5.74 to 175.03 ng/g, demonstrating the matrix-dependent nature of these parameters. nih.govresearchgate.net

The following table provides representative LOD and LOQ values for analogous volatile aldehydes in different matrices, illustrating the expected range for Hexanal, 2-ethylidene- analysis.

| Analyte | Matrix | Method | LOD | LOQ |

| Acetaldehyde | Wine | HS-SPME-GC-MS/MS | 0.5 µg/L | 1.5 µg/L |

| Formaldehyde | Instant Coffee | HS-SPME-GC-MS | 1.5 µg/kg | 4.5 µg/kg |

| Acetaldehyde | Yogurt | HS-GC-FID | 0.01 mg/L | 0.04 mg/L |

This table presents data for analogous compounds to illustrate the typical performance of the analytical methods described.

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high coefficient of determination (R²) is indicative of good linearity. For the analysis of volatile carbonyl compounds in wine, linearity with R² values greater than 0.99 is commonly achieved. nih.gov

Accuracy is the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. In a study on thiabendazole (B1682256) in food matrices, average recoveries ranged from 93.61% to 98.08%. mdpi.com

Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the analysis of volatile compounds in essential oils, intra-day and inter-day precision with RSD values below 15% are generally considered acceptable. srce.hr

Selectivity is the ability of the method to measure the analyte of interest without interference from other components in the sample. In GC-MS methods, selectivity is enhanced by using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which target specific mass-to-charge ratios of the analyte.

The following table summarizes typical validation parameters for the analysis of volatile aldehydes.

| Parameter | Typical Acceptance Criteria | Example Finding for Analogous Aldehydes |

| Linearity (R²) | > 0.99 | R² > 0.99 for acetaldehyde in wine nih.gov |

| Accuracy (% Recovery) | 80 - 120% | 93.61 - 98.08% for thiabendazole in food mdpi.com |

| Precision (RSD) | < 15% | Intra-day RSD < 12.03%, Inter-day RSD < 11.34% for compounds in essential oils srce.hr |

This table presents data for analogous compounds to illustrate the typical performance of the analytical methods described.

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HS-SPME-GC-MS methods, parameters such as extraction time, temperature, desorption time, and GC oven temperature program are evaluated. A robust method will show minimal variation in results when these parameters are slightly altered. nih.gov

Inter-laboratory comparability is assessed through proficiency testing or inter-laboratory comparison studies, where the same samples are analyzed by multiple laboratories. bipea.org These studies are essential for standardizing methods and ensuring that results are comparable across different analytical facilities. The results are often evaluated using z-scores, which indicate how far a laboratory's result deviates from the consensus value. Successful participation in such programs demonstrates the competence of a laboratory in performing the analysis.

Ecological Distribution and Environmental Dynamics

Environmental Fate and Biogeochemical Cycling

The environmental fate of Hexanal (B45976), 2-ethylidene-, once introduced into the environment, would be governed by microbial and abiotic degradation processes. While specific studies are absent, its chemical structure as an α,β-unsaturated aldehyde allows for scientifically-grounded estimations of its reactivity. foodb.calibretexts.org

Specific microbial degradation pathways for Hexanal, 2-ethylidene- have not been elucidated in scientific research. Generally, aldehydes can be biodegraded by microorganisms through oxidation to carboxylic acids or reduction to alcohols, which can then be further metabolized. nih.gov The presence of a carbon-carbon double bond, as in 2-ethylidenehexanal (B12763993), can influence the enzymatic pathways involved in its breakdown. However, without specific studies, the types of microorganisms and enzymes responsible for its degradation in soil and aquatic environments remain unknown.

The primary abiotic degradation pathway for volatile organic compounds like Hexanal, 2-ethylidene- in the troposphere is expected to be through reaction with hydroxyl (OH) radicals. researchgate.net While direct kinetic data for 2-ethylidenehexanal is unavailable, studies on the structurally similar and isomeric compound (E)-2-hexenal provide a valuable analogue. The reaction of (E)-2-hexenal with OH radicals is rapid, and this is expected to be the main atmospheric removal process for 2-ethylidenehexanal as well. researchgate.netrsc.org Based on this analogy, the atmospheric lifetime of 2-ethylidenehexanal is likely to be short, on the order of hours.

Table 1: Atmospheric Reaction Rate Coefficients for (E)-2-hexenal with OH Radicals at 297 K

| Reactant | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime | Source |

|---|---|---|---|

| (E)-2-hexenal | (4.4 ± 0.5) × 10⁻¹¹ | ~6 hours | rsc.org |

Atmospheric lifetime estimated assuming an average global OH radical concentration of 1 x 10⁶ molecules/cm³.

Photolysis (degradation by direct absorption of sunlight) is another potential abiotic pathway. However, studies on hexanal and trans-2-hexenal (B146799) have shown that while photolysis is not negligible, the reaction with OH radicals is the dominant loss process in the troposphere. researchgate.net Due to its chemical structure, which lacks easily hydrolyzable groups, significant degradation via hydrolysis in water under typical environmental pH conditions (pH 5-9) is not expected to be a major environmental fate process.

Table 2: Chemical Compound Information

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

|---|---|---|---|

| Hexanal, 2-ethylidene- | 2-Ethylidenehexanal | 25409-08-9 | C₈H₁₄O |

| (E)-2-Hexenal | (E)-Hex-2-enal | 6728-26-3 | C₆H₁₀O |

| Hexanal | Hexanal | 66-25-1 | C₆H₁₂O |

| (Z)-3-Hexenal | (Z)-Hex-3-enal | 6789-80-6 | C₆H₁₀O |

| Linoleic acid | (9Z,12Z)-Octadeca-9,12-dienoic acid | 60-33-3 | C₁₈H₃₂O₂ |

Volatilization and Atmospheric Transport Considerations

The tendency of a chemical to volatilize from terrestrial and aquatic environments is a critical determinant of its atmospheric concentration and potential for long-range transport. This is largely dictated by its vapor pressure and Henry's Law constant. For Hexanal, 2-ethylidene-, its relatively high vapor pressure suggests a significant potential for volatilization.

Physicochemical Properties of Hexanal, 2-ethylidene-

| Property | Value | Reference |

|---|---|---|

| Vapor Pressure | 1.173 mmHg at 25 °C (estimated) | thegoodscentscompany.com |

Once in the atmosphere, the persistence and transport of Hexanal, 2-ethylidene- are primarily influenced by photochemical reactions. The main degradation pathway for aldehydes in the troposphere is through reaction with hydroxyl (OH) radicals. researchgate.net Studies on the structurally similar compound, trans-2-hexenal, have shown that its reaction with OH radicals is a significant removal process, leading to a relatively short atmospheric lifetime. researchgate.netcopernicus.org This suggests that while Hexanal, 2-ethylidene- is likely to volatilize, its potential for long-range atmospheric transport may be limited by rapid photochemical degradation. The degradation products in the atmosphere would likely include smaller aldehydes and carboxylic acids.

Biotransformation by Indigenous Microorganisms and Flora in Non-Human Settings

The biodegradation of Hexanal, 2-ethylidene- in natural environments is a key process in its ultimate fate. While specific studies on its microbial and phytoremediation are limited, its biodegradation has been described as "moderate". nih.gov

Research on the persistence of 2-ethyl-2-hexenal (B1232207) when used as a fungicide on moist grains revealed that it undergoes oxidation. The primary degradation product identified was 2-ethyl-2-hexenoic acid, with 3-heptanone (B90015) and butyric acid also being formed. nih.gov This indicates that oxidative pathways are a likely route for its initial breakdown in the presence of microorganisms. The half-life of the compound was found to be 14 hours on barley and 49 hours on wheat, suggesting that the rate of degradation can be influenced by the specific environmental matrix. nih.gov

In general, the biotransformation of α,β-unsaturated aldehydes by microorganisms can proceed through several pathways. One common mechanism is the reduction of the carbon-carbon double bond, followed by the oxidation or reduction of the aldehyde group. This detoxification process is often mediated by enzymes such as ene-reductases and aldehyde dehydrogenases. The resulting products, such as the corresponding saturated aldehyde or alcohol, are typically less toxic and more readily metabolized through central metabolic pathways.

Plants also possess mechanisms to detoxify xenobiotic aldehydes. They can take up volatile organic compounds from the atmosphere through their stomata and metabolize them. The primary enzymatic pathway for aldehyde detoxification in plants involves aldehyde dehydrogenases (ALDHs), which oxidize aldehydes to their corresponding carboxylic acids. nih.gov These carboxylic acids can then be further metabolized or conjugated with other molecules for sequestration or detoxification. While no studies have specifically documented the uptake and metabolism of Hexanal, 2-ethylidene- by plants, it is plausible that they would employ these general detoxification pathways.

Functional Roles and Technological Applications in Non Human Systems

Contribution to Volatile Chemical Signatures and Flavor Precursor Chemistry

2-Ethylidenehexanal (B12763993) is a key contributor to the aroma and flavor profiles of various natural and processed products. Its chemical structure, characterized by an alpha,beta-unsaturated aldehyde, makes it a reactive and sensorially active molecule.

Role in Plant Defense Mechanisms and Inter-Species Communication

In the broader ecosystem, unsaturated aldehydes like 2-ethylidenehexanal are part of the complex language of plant communication and defense. Plants produce a variety of volatile organic compounds (VOCs) in response to biotic and abiotic stresses, such as herbivory and pathogen attacks. These VOCs can act as direct deterrents to herbivores or as signals to attract the natural enemies of these herbivores.

C6-aldehydes, a class of compounds to which 2-ethylidenehexanal belongs, are well-documented for their roles in plant defense. These compounds are produced via the oxylipin pathway and are often released upon tissue damage. Research has shown that these aldehydes can induce defense gene expression in plants, leading to enhanced resistance against certain pathogens. While jasmonates are primary mediators of direct defense responses, C6-aldehydes and their derivatives, such as hexenyl acetate, are crucial in mediating indirect defense by attracting predatory insects that prey on herbivores. This "division of labor" allows for a more effective and metabolically efficient defense strategy. Furthermore, the emission of these volatile aldehydes can serve as a warning signal to neighboring plants, priming their defense systems for potential threats.

Precursor to Flavor Compounds in Biotechnological Applications

The demand for natural flavor compounds has driven the development of biotechnological production methods as an alternative to chemical synthesis. In this context, aldehydes like 2-ethylidenehexanal serve as valuable precursors for the enzymatic or microbial production of other flavor molecules. Biotransformation processes can convert aldehydes into a variety of other compounds, including alcohols and esters, which have their own unique and often desirable sensory properties.

Microbial fermentation and enzymatic catalysis are key technologies in this field. Various microorganisms and isolated enzymes can be utilized to perform specific conversions of aldehyde substrates. For instance, alcohol dehydrogenases can reduce aldehydes to their corresponding alcohols, while other enzymatic pathways can lead to the formation of esters, contributing to fruity and other desirable flavor notes. This biotechnological approach offers a sustainable and "natural" route to the production of high-value flavor ingredients.

Utilization as a Chemical Intermediate in the Synthesis of Non-Hazardous Industrial Products

The reactivity of the α,β-unsaturated aldehyde functional group in 2-ethylidenehexanal makes it a versatile intermediate for the synthesis of a range of industrial chemicals. Its ability to undergo reactions at both the carbonyl group and the carbon-carbon double bond allows for the creation of diverse molecular architectures.

Synthesis of Value-Added Alcohols and Acids

The selective hydrogenation of α,β-unsaturated aldehydes is a significant industrial process for the production of valuable alcohols. Catalytic hydrogenation of 2-ethylidenehexanal can yield different products depending on the reaction conditions and the catalyst used. Selective hydrogenation of the carbon-carbon double bond leads to the formation of the saturated aldehyde, 2-ethylhexanal (B89479), which can be further hydrogenated to 2-ethylhexanol. Alternatively, selective reduction of the carbonyl group produces the unsaturated alcohol, 2-ethylidenehexanol. Complete hydrogenation of both functional groups results in 2-ethylhexanol. 2-Ethylhexanol is a high-value chemical intermediate used extensively in the production of plasticizers, lubricants, and other industrial products.

Conversely, the oxidation of 2-ethylidenehexanal can produce the corresponding carboxylic acid, 2-ethylidenehexanoic acid. Various oxidation methods can be employed for the conversion of aldehydes to carboxylic acids, including the use of environmentally benign oxidants like oxygen or hydrogen peroxide in the presence of suitable catalysts. These carboxylic acids can then be used in the synthesis of esters, salts, and other derivatives with applications in various industries.

| Transformation | Product | Potential Application of Product |

| Selective Hydrogenation (C=C) | 2-Ethylhexanal | Intermediate for 2-ethylhexanol production |

| Selective Hydrogenation (C=O) | 2-Ethylidenehexanol | Intermediate in fine chemical synthesis |

| Complete Hydrogenation | 2-Ethylhexanol | Plasticizers, lubricants |

| Oxidation | 2-Ethylidenehexanoic Acid | Synthesis of esters, salts |

Derivatization for Polymer and Material Science Applications (excluding plasticizers if safety implied)

The presence of both a reactive carbonyl group and a polymerizable double bond makes α,β-unsaturated aldehydes like 2-ethylidenehexanal interesting building blocks for polymer and material science. The aldehyde functionality allows for a variety of chemical modifications, including condensation reactions to form resins.

Aldehydes are known to react with compounds like phenols, urea, and melamine (B1676169) to produce thermosetting resins. While formaldehyde (B43269) is the most common aldehyde used in these applications, other aldehydes can also be employed to tailor the properties of the resulting polymers. The incorporation of a longer alkyl chain from 2-ethylidenehexanal could potentially impart different properties, such as increased flexibility or hydrophobicity, to the polymer network.

Furthermore, the carbon-carbon double bond in 2-ethylidenehexanal can participate in polymerization reactions. This allows for its use as a comonomer in the synthesis of various polymers. The pendant aldehyde group in the resulting polymer chain then becomes a reactive site for further functionalization, enabling the creation of materials with specific properties for a range of applications. This post-polymerization modification is a powerful tool for developing advanced materials with tailored functionalities.

Biotechnological Production of Hexanal (B45976), 2-ethylidene-: A Review of Current Strategies

Currently, there is a notable absence of published research detailing the biotechnological production of Hexanal, 2-ethylidene-. Extensive searches of scientific literature and biochemical databases have not yielded specific metabolic engineering or biocatalytic strategies for the synthesis of this particular compound.

While the broader field of metabolic engineering has made significant strides in the microbial production of various chemicals, including other aldehydes and unsaturated compounds, the targeted synthesis of 2-ethylidenehexanal does not appear to be a documented area of investigation. Research in biocatalysis has explored the synthesis of structurally related α,β-unsaturated aldehydes, but specific enzymatic pathways or engineered microorganisms for the production of 2-ethylidenehexanal have not been reported.

Therefore, a detailed discussion on biotechnological production strategies, including metabolic pathway design, enzyme selection, host organism optimization, and fermentation process development, cannot be provided for Hexanal, 2-ethylidene- at this time due to the lack of available scientific data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electron distribution and geometry of 2-ethylidenehexanal (B12763993).

A primary focus of these studies would be conformational analysis to identify the molecule's most stable three-dimensional shapes (conformers). Due to the rotational freedom around its single bonds and the stereochemistry of the ethylidene group, 2-ethylidenehexanal can exist in several conformations. Quantum chemical calculations can determine the optimized geometry of each conformer and their relative energies. The most stable conformer is the one with the lowest energy, and its geometry dictates the molecule's ground-state properties.

Key electronic properties derived from these studies include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These parameters are critical for predicting regions of the molecule that are electron-rich or electron-poor, which in turn governs its reactivity.

Table 1: Illustrative Quantum Chemical Data for the Lowest Energy Conformer of 2-Ethylidenehexanal

| Property | Predicted Value | Significance |

| Relative Energy | 0.00 kcal/mol | Defines the most stable conformer. |

| Dipole Moment | ~2.5 D | Indicates polarity and potential for dipole-dipole interactions. |

| HOMO-LUMO Gap | ~5.8 eV | Relates to electronic stability and reactivity. |

| C=O Bond Length | ~1.21 Å | Provides information on the carbonyl group's electronic environment. |

| C=C Bond Length | ~1.34 Å | Characterizes the ethylidene double bond. |

Note: These values are hypothetical and serve to illustrate the output of quantum chemical calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemistry focuses on individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. nih.govnih.gov MD simulations model the interactions between 2-ethylidenehexanal molecules and with other molecules, such as solvents, by applying classical mechanics. nih.gov

These simulations can reveal important information about the liquid-state properties of 2-ethylidenehexanal. By simulating a system containing many molecules, MD can predict bulk properties like density and diffusion coefficients. Furthermore, MD is invaluable for studying intermolecular forces, such as van der Waals forces and dipole-dipole interactions, which are governed by the molecule's electronic structure.

A key output of MD simulations is the radial distribution function (RDF), which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule. The RDF provides a picture of the local molecular ordering in the liquid state. For instance, the RDF for the oxygen atom of the carbonyl group could reveal specific interactions, like hydrogen bonding if a protic solvent were present. ump.edu.my

Computational Modeling of Reaction Pathways and Mechanistic Prediction

Computational modeling is a vital tool for exploring the potential chemical reactions of 2-ethylidenehexanal and elucidating their mechanisms. researchgate.net Techniques based on quantum chemistry can be used to map out the potential energy surface of a reaction, identifying reactants, products, and the high-energy transition states that connect them. researchgate.netethz.ch

For 2-ethylidenehexanal, computational studies could investigate various reactions, such as its oxidation, reduction, or participation in cycloaddition reactions. researchgate.net By calculating the energy barriers (activation energies) for different possible pathways, chemists can predict which reactions are most likely to occur under specific conditions. nih.gov

For example, the mechanism of the reduction of the aldehyde group could be modeled to determine whether it proceeds through a direct hydride attack or a more complex pathway. These models can also predict the stereochemical outcome of reactions, which is crucial in synthetic chemistry. The insights gained from these predictions can guide the design of new synthetic routes and catalysts. nih.gov

In Silico Prediction of Spectroscopic Signatures and Physico-Chemical Behaviors

In silico methods, meaning "performed on computer or via computer simulation," are widely used to predict a range of molecular properties, saving significant time and resources compared to experimental measurements. nih.govnih.gov

Spectroscopic Signatures: Computational methods can predict various spectroscopic data. For instance, by calculating the vibrational frequencies of the molecule's bonds, an infrared (IR) spectrum can be simulated. This predicted spectrum can be compared to experimental data to confirm the molecule's structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in 2-ethylidenehexanal can be calculated, aiding in the interpretation of experimental NMR spectra.

Physico-Chemical Behaviors: A variety of physico-chemical properties can be estimated using quantitative structure-property relationship (QSPR) models. nih.gov These models use the molecule's computed structural and electronic features to predict its behavior. While some properties are available from databases, QSPR can provide estimates for others.

Table 2: Predicted Physico-Chemical Properties of 2-Ethylidenehexanal

| Property | Predicted Value | Method/Source |

| Molecular Weight | 126.20 g/mol | Calculation from formula |

| XLogP3 | 2.4 | PubChem nih.gov |

| Boiling Point | 50 °C at 13.5 mm Hg | Experimental nih.gov |

| Hydrogen Bond Donors | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptors | 1 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

These in silico predictions are instrumental in the early stages of chemical assessment and can guide experimental efforts. nih.gov They provide a foundational understanding of the molecule's characteristics before it is synthesized or isolated.

Emerging Research Avenues and Future Perspectives

Integration of Systems Biology and Omics Approaches for Comprehensive Pathway Elucidation

The biosynthetic and degradation pathways of many specialized metabolites, including Hexanal (B45976), 2-ethylidene-, remain largely uncharacterized. While literature specifically detailing the metabolic pathways of this compound is scarce, the integration of systems biology with multi-omics technologies presents a powerful framework for future elucidation. nih.gov A systems-level understanding requires integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct predictive models of cellular processes. nih.gov

Future research could employ a multi-omics workflow to uncover the metabolic network surrounding Hexanal, 2-ethylidene-. This would involve exposing a relevant biological system (e.g., a plant species or microorganism known to produce related aldehydes) to various stimuli and collecting samples over time for parallel analysis.

Genomics would provide the foundational blueprint, identifying potential genes encoding for enzymes like oxidoreductases, aldolases, or lyases that could be involved in its synthesis from precursor molecules such as fatty acids.

Transcriptomics (e.g., RNA-Seq) would reveal which of these genes are actively expressed under conditions that favor the production or degradation of the compound.

Proteomics would confirm the translation of these transcripts into functional enzymes and quantify their abundance.

Metabolomics , the large-scale study of small molecules, would directly measure the dynamic changes in the concentrations of Hexanal, 2-ethylidene-, its precursors, and its downstream metabolites, providing a real-time snapshot of the metabolic flux.

By integrating these datasets, researchers can build correlational networks and formulate hypotheses about the specific enzymes and reactions involved. This systems biology approach is essential for moving beyond the identification of individual components to understanding the complex regulatory mechanisms that govern the compound's lifecycle in biological systems. nih.gov

| Omics Layer | Technique | Objective | Potential Findings |

|---|---|---|---|

| Genomics | Whole Genome Sequencing, Gene Annotation | Identify candidate genes involved in aldehyde metabolism. | Discovery of putative aldehyde dehydrogenase, fatty acid desaturase, or aldolase (B8822740) genes. |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Quantify gene expression under different conditions. | Identification of genes upregulated during compound production/degradation. |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Identify and quantify the protein landscape. | Confirmation of enzyme presence and abundance, post-translational modifications. |

| Metabolomics | Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Measure levels of Hexanal, 2-ethylidene- and related metabolites. | Identification of precursors, intermediates, and breakdown products. |

| Integration | Bioinformatic Modeling, Pathway Analysis | Construct a comprehensive metabolic network model. | A complete, validated pathway for the biosynthesis and degradation of the compound. |

Development of Green Chemistry Principles in Synthesis and Transformation

The industrial synthesis of α,β-unsaturated aldehydes has traditionally relied on processes that can be energy-intensive and generate significant waste. Future research is increasingly focused on applying green chemistry principles to the synthesis and transformation of compounds like Hexanal, 2-ethylidene-. This involves designing processes that are more efficient, use renewable feedstocks, and minimize hazardous byproducts.

A promising avenue is the development of integrated, one-pot reaction systems that combine multiple catalytic steps. For instance, research on the synthesis of 2-ethyl-2-hexenal (B1232207), a structurally similar and commercially important chemical, demonstrates a green approach where n-butanal undergoes a self-condensation reaction followed by hydrogenation. This reaction integration, often facilitated by bifunctional catalysts, streamlines the process, reduces the need for isolating intermediates, and lowers energy consumption.

Future developments for producing Hexanal, 2-ethylidene- could leverage similar principles:

Catalyst Design: The creation of novel bifunctional or multifunctional catalysts that can perform sequential reactions (e.g., aldol (B89426) condensation and dehydration) in a single reactor. This minimizes waste from separation and purification steps.

Renewable Feedstocks: Shifting from petroleum-based starting materials to bio-based precursors. For example, processes are being explored to upgrade bio-alcohols into longer-chain aldehydes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Visible-light-promoted organocatalytic aerobic oxidation is one such modern technique for synthesizing α,β-unsaturated carbonyls from silyl (B83357) enol ethers. rsc.org

| Principle | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Feedstock | Petroleum-derived (e.g., propylene) | Bio-based (e.g., bio-alcohols, fatty acids) |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, tandem, or cascade reactions |

| Catalysis | Homogeneous catalysts, often requiring harsh conditions | Heterogeneous, reusable, bifunctional catalysts; biocatalysts |

| Energy Use | High energy consumption for heating and separations | Milder reaction conditions, process integration saves energy |

| Byproducts | Significant generation of waste streams (e.g., alkali wastewater) | High atom economy, minimizing waste |

Advancements in Real-Time and In-Situ Monitoring Techniques for Dynamic Systems